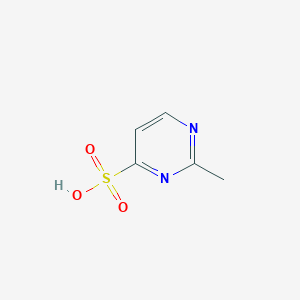

2-Methylpyrimidine-4-sulfonic acid

Description

Significance of Sulfonated Heterocyclic Compounds in Contemporary Chemistry

Sulfonated heterocyclic compounds represent a pivotal class of molecules within contemporary chemistry, demonstrating significant utility in both medicinal and materials science. The incorporation of a sulfonic acid (-SO₃H) or sulfonate group into a heterocyclic framework imparts unique physicochemical properties. This functional group is highly acidic and polar, which can enhance the aqueous solubility of organic compounds—a critical attribute for pharmaceutical candidates. In medicinal chemistry, sulfonamides, a key derivative of sulfonic acids, are found in a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs. mdpi.com The sulfonate group can participate in crucial binding interactions, such as hydrogen bonding and ionic interactions, with biological targets like enzymes. mdpi.com This has led to the development of sulfonamide-containing compounds as inhibitors for various enzymes, including carbonic anhydrases and kinases. mdpi.com

The Pyrimidine (B1678525) Scaffold as a Foundational Heterocycle for Chemical Exploration

The pyrimidine ring is a six-membered aromatic heterocycle that is of immense interest to organic and medicinal chemists. nih.govresearchgate.net This scaffold is a privileged structure in drug discovery due to its presence in a multitude of biologically active compounds and natural products, most notably the nucleobases cytosine, thymine, and uracil. nih.gov As an essential component of the body's genetic material, pyrimidine derivatives can readily interact with various enzymes and cellular components. nih.gov This inherent biocompatibility and versatile reactivity have led to the development of numerous FDA-approved drugs containing the pyrimidine motif. These drugs exhibit a wide range of therapeutic effects, including anticancer, antiviral, anti-inflammatory, and antibacterial activities. nih.govnih.gov The continued exploration of the pyrimidine scaffold is a major focus in the search for novel therapeutic agents to address a variety of diseases. nih.govnih.gov

Positioning of 2-Methylpyrimidine-4-sulfonic Acid within the Broader Field of Pyrimidine Chemistry Research

This compound is a specific derivative within the vast family of pyrimidine compounds. Its structure is characterized by the foundational pyrimidine ring, a methyl group at the 2-position, and a sulfonic acid group at the 4-position. While direct and extensive research on this exact molecule is not widely published, its primary role in chemical research can be inferred from the well-established reactivity of related compounds. It is primarily regarded as a valuable synthetic intermediate. The sulfonic acid or sulfonate group at the 4-position of the pyrimidine ring acts as an effective leaving group in nucleophilic aromatic substitution reactions. This allows for the strategic introduction of a wide variety of nucleophiles (such as amines, thiols, and alkoxides), thereby enabling the synthesis of diverse libraries of 4-substituted 2-methylpyrimidine (B1581581) derivatives for further investigation, particularly in drug discovery programs.

Overview of Research Trajectories for Sulfonated Pyrimidine Compounds

The research involving sulfonated pyrimidine compounds is multifaceted, with significant efforts directed toward therapeutic applications. A major research trajectory focuses on synthesizing and evaluating pyrimidine-sulfonamide hybrids for their potential as anticancer agents. nih.gov Studies have shown that these hybrid molecules can exhibit potent antiproliferative activity against various cancer cell lines, including colon and breast cancer. nih.gov For example, certain pyrimidine-sulfonamide hybrids have demonstrated inhibitory activity against cancer-related enzymes like VEGFR2 and carbonic anhydrases. nih.gov Another significant area of research is the development of pyrimidine derivatives with broad-spectrum biological activities for use in agriculture. Novel pyrimidine sulfonate esters have been designed and synthesized, showing promising antibacterial activity against plant pathogens and some insecticidal properties. nih.gov These compounds function by improving the defense enzyme activity in plants, thereby enhancing their resistance to disease. nih.gov Furthermore, pyrimidine sulfonamide derivatives are being investigated for their potential as endothelin receptor antagonists, which could have applications in treating cardiovascular diseases such as hypertension. google.com

Interactive Data Table: Physicochemical Properties of Related Pyrimidine Compounds

The table below outlines key computed and experimental properties for pyrimidine derivatives related to the main subject, providing context for its expected characteristics.

| Property | 2-Methylpyrimidin-4-amine | 2-Amino-4-methylpyrimidine | 2-Hydroxy-4-methylpyrimidine |

| CAS Number | 74-69-1 nih.gov | 108-52-1 chemicalbook.com | 5348-51-6 sigmaaldrich.com |

| Molecular Formula | C₅H₇N₃ nih.gov | C₅H₇N₃ chemicalbook.com | C₅H₆N₂O |

| Molecular Weight | 109.13 g/mol nih.gov | 109.13 g/mol chemicalbook.com | 110.12 g/mol |

| Melting Point | Not Available | 158-160 °C chemicalbook.com | Not Available |

| Hydrogen Bond Donor Count | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 3 | 2 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O3S |

|---|---|

Molecular Weight |

174.18 g/mol |

IUPAC Name |

2-methylpyrimidine-4-sulfonic acid |

InChI |

InChI=1S/C5H6N2O3S/c1-4-6-3-2-5(7-4)11(8,9)10/h2-3H,1H3,(H,8,9,10) |

InChI Key |

XCZRZNCJOVJCMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=N1)S(=O)(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2 Methylpyrimidine 4 Sulfonic Acid Derivatives

Nucleophilic Displacement Reactions Involving Sulfonyl Groups on Pyrimidine (B1678525) Rings

The sulfonyl group, including both sulfonic acid and its methylsulfonyl analogue, is a key functional group that profoundly influences the reactivity of the pyrimidine ring. Its strong electron-withdrawing nature activates the ring towards nucleophilic attack, making it a versatile precursor for the synthesis of a wide array of substituted pyrimidines.

Reactivity of 2-Methylsulfonylpyrimidines with Various Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur, Carbon Nucleophiles)

Derivatives of 2-methylsulfonylpyrimidine have been shown to be excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. The methylsulfonyl group (-SO₂CH₃) at the 2-position acts as a highly effective leaving group, facilitating its displacement by a variety of nucleophiles. This reactivity has been harnessed in the synthesis of diverse pyrimidine derivatives.

Studies have demonstrated that 2-methylsulfonylpyrimidines react readily with nitrogen, oxygen, sulfur, and carbon nucleophiles. For instance, a five-step synthesis of 2-amino-4-arylpyrimidine derivatives utilizes a 2-methylsulfonylpyrimidine intermediate, which undergoes facile displacement by nitrogen nucleophiles. wur.nl This process often begins with a Biginelli multicomponent reaction to form a dihydropyrimidine-2-thione, followed by S-alkylation and subsequent oxidation to the reactive 2-methylsulfonylpyrimidine. wur.nl This intermediate then serves as a versatile platform for introducing various substituents at the 2-position. wur.nl

The reaction with sulfur nucleophiles is also well-documented. For example, 2-sulfonylpyrimidines react rapidly and chemoselectively with cysteine to form stable S-heteroarylated adducts at neutral pH. Density functional theory (DFT) calculations suggest that these SNAr reactions typically proceed through a two-step mechanism involving a stabilized Meisenheimer-Jackson complex intermediate, with the initial nucleophilic addition being the rate-determining step. mdpi.com

The reactivity extends to oxygen and carbon nucleophiles as well, although the conditions may vary. The displacement of the sulfonyl group by phenoxides has been shown to be feasible, leading to the formation of hyperbranched poly(arylene pyrimidine ether)s. khanacademy.org

Table 1: Reactivity of 2-Methylsulfonylpyrimidines with Various Nucleophiles

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

|---|---|---|---|

| Nitrogen | Primary Amines | 2-Aminopyrimidines | wur.nlmdpi.com |

| Secondary Amines | 2-Aminopyrimidines | google.com | |

| Oxygen | Phenoxides | 2-Aryloxypyrimidines | khanacademy.org |

| Sulfur | Cysteine | 2-(S-Cysteinyl)pyrimidines | |

| Thiols | 2-Thioetherpyrimidines | ||

| Carbon | Not specified | 2-Alkyl/Arylpyrimidines | wur.nl |

Influence of Substituents on Pyrimidine Ring Reactivity and Selectivity

The reactivity of the pyrimidine ring in nucleophilic substitution reactions is significantly influenced by the nature and position of other substituents on the ring. The presence of electron-withdrawing or electron-donating groups can either enhance or diminish the electrophilicity of the carbon atoms, thereby affecting the rate and regioselectivity of the reaction.

For 2,4-disubstituted pyrimidines, the site of nucleophilic attack (C-2 vs. C-4) is highly sensitive to the electronic properties of the substituents. In the case of 2,4-dichloropyrimidines, nucleophilic substitution is generally selective for the C-4 position. google.com However, the introduction of an electron-donating group, such as a methoxy (B1213986) (-OMe) or a methylamino (-NHMe) group, at the C-6 position can reverse this selectivity, favoring substitution at the C-2 position. google.com This reversal is attributed to changes in the lowest unoccupied molecular orbital (LUMO) distribution of the pyrimidine ring. google.com

In the context of 2-methylsulfonylpyrimidines, electron-withdrawing groups on the pyrimidine ring are expected to further activate the system towards nucleophilic attack, while electron-donating groups would have a deactivating effect. For instance, in a study of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, it was found that anilines and secondary aliphatic amines selectively displace the chloride at the 4-position in the presence of weak bases, while deprotonated anilines displace the sulfone group. google.com Sterically demanding primary aliphatic amines, however, show selectivity for displacing the sulfone group. google.com

Table 2: Influence of Substituents on Nucleophilic Substitution of Pyrimidines

| Substituent at C-6 | Leaving Groups | Preferred Site of Attack | Reference |

|---|---|---|---|

| H | -Cl at C-2 and C-4 | C-4 | google.com |

| -OMe | -Cl at C-2 and C-4 | C-2 | google.com |

| -NHMe | -Cl at C-2 and C-4 | C-2 | google.com |

| -Cl | -SO₂CH₃ at C-2, -Cl at C-4/C-6 | C-4 (by anilines) or C-2 (by deprotonated anilines/sterically hindered amines) | google.com |

Protonation Behavior and Acid-Base Equilibria of Pyrimidine Sulfonic Acids and Analogous Structures

The acid-base properties of pyrimidine derivatives are crucial to their behavior in biological systems and as intermediates in chemical synthesis. The presence of nitrogen atoms in the pyrimidine ring confers basic properties, while acidic substituents like the sulfonic acid group introduce acidic character.

Spectroscopic Investigations of Protonation Stages in Acidic Media

Spectroscopic techniques, particularly UV-Vis and NMR spectroscopy, are powerful tools for studying the protonation of pyrimidine derivatives in acidic media. These methods allow for the determination of pKa values and the identification of the sites of protonation.

A study on the protonation of 4,6-dihydroxypyrimidine (B14393) derivatives in sulfuric acid solutions revealed multiple protonation stages. acs.org For example, 6-hydroxy-2-methylpyrimidin-4(3H)-one undergoes two protonation steps in acidic media ranging from 0.1% to 99.5% H₂SO₄. acs.org The changes in the UV spectra upon protonation provide clear evidence for the formation of monocations and dications. acs.org In the case of pyrimethamine (B1678524) and 2-amino-4,6-dimethylpyrimidine, crystal structure analysis shows that protonation occurs at one of the nitrogen atoms in the pyrimidine ring. mcat-review.orgnih.gov

Impact of Alkyl and Nitro Substituents on Basicity and Acidic Character of Pyrimidine Derivatives

The basicity of the pyrimidine ring is significantly influenced by the electronic effects of its substituents. Alkyl groups, being electron-donating, increase the electron density on the ring nitrogen atoms, thereby enhancing their basicity. Conversely, electron-withdrawing groups, such as the nitro group, decrease the basicity.

In the study of 4,6-dihydroxypyrimidine derivatives, it was demonstrated that a methyl group at the 2-position increases the basicity of the compound. acs.org In contrast, the introduction of a nitro group at the 5-position leads to a decrease in basicity. acs.org This is reflected in the protonation behavior, where 6-hydroxy-2-methyl-5-nitropyrimidin-4(3H)-one only forms a monocation in a strong acidic medium, whereas its non-nitrated counterpart can be diprotonated. acs.org The sulfonic acid group, being strongly electron-withdrawing, is also expected to significantly decrease the basicity of the pyrimidine ring in 2-methylpyrimidine-4-sulfonic acid.

Table 3: Effect of Substituents on the Protonation of Pyrimidine Derivatives

| Compound | Substituent Effect | Number of Protonation Stages in H₂SO₄ | Reference |

|---|---|---|---|

| 6-Hydroxy-2-methylpyrimidin-4(3H)-one | 2-Methyl (electron-donating) | Two | acs.org |

| 6-Hydroxy-2-ethylpyrimidin-4(3H)-one | 2-Ethyl (electron-donating) | Two | acs.org |

| 6-Hydroxy-2-methyl-5-nitropyrimidin-4(3H)-one | 5-Nitro (electron-withdrawing) | One | acs.org |

| 4,6-Dihydroxypyrimidine | - | Two | acs.org |

| Barbituric acid | - | Three | acs.org |

Electrophilic Aromatic Substitution on Pyrimidine Sulfonic Acid Scaffolds

The pyrimidine ring is generally considered to be electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electronic character makes electrophilic aromatic substitution (EAS) reactions on the pyrimidine ring challenging. The reaction is significantly less facile compared to benzene (B151609) and even pyridine (B92270). medjchem.com

When electrophilic substitution does occur, it preferentially takes place at the C-5 position, which is the least electron-deficient carbon atom in the ring. medjchem.com However, for the reaction to proceed, the pyrimidine ring typically requires the presence of activating, electron-donating substituents such as amino (-NH₂) or hydroxyl (-OH) groups. libretexts.org These groups help to increase the electron density of the ring, making it more susceptible to attack by electrophiles.

The presence of a sulfonic acid group at the 4-position of 2-methylpyrimidine (B1581581) would further deactivate the ring towards electrophilic attack. The sulfonic acid group is a strong electron-withdrawing group, which would significantly reduce the nucleophilicity of the pyrimidine ring. Therefore, electrophilic aromatic substitution on a this compound scaffold is expected to be extremely difficult and would likely require harsh reaction conditions and the presence of strong activating groups elsewhere on the ring. While general principles suggest the C-5 position would still be the most likely site of attack, there is a lack of specific literature detailing successful electrophilic aromatic substitution reactions on pyrimidine sulfonic acid scaffolds.

Nitration Pathways of 2-Substituted Dihydroxypyrimidines

The nitration of 2-substituted 4,6-dihydroxypyrimidines using concentrated sulfuric acid typically results in the formation of the corresponding 5,5-dinitro derivatives. researchgate.net When the substituent at the 2-position is an alkyl group, nitration can occur at both the 5-position of the pyrimidine ring and the α-carbon of the alkyl side chain. researchgate.netresearchgate.net

For instance, the nitration of 2-methylpyrimidine-4,6-dione has been studied as part of the synthesis of 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7), a high-energy insensitive material. researchgate.net The intermediates in this nitration process have been isolated and characterized using spectroscopic methods. researchgate.net Hydrolysis of the resulting 2-substituted 4,6-dihydroxy-5,5-dinitropyrimidines can lead to the formation of 1,1-diamino-2-R-2-nitroethylene derivatives. researchgate.netresearchgate.net Specifically, the nitration of 4,6-dihydroxy-2-methylpyrimidine (B75791) followed by hydrolysis of the intermediate, 4,6-dihydroxy-5,5-dinitro-2-(dinitromethylene)-2,5-dihydropyrimidine, yields 1,1-diamino-2,2-dinitroethylene. researchgate.net

Studies on the nitration of various 2-substituted pyrimidine-4,6-diones in sulfuric acid have shown that this method can produce previously unknown 5,5-gem-dinitropyrimidine-4,6-diones in high yields. nih.gov These gem-dinitro products are susceptible to nucleophilic attack, leading to the formation of gem-dinitroacetyl derivatives, which can be further hydrolyzed to dinitromethane (B14754101) salts and triureas. nih.gov

Formation of Sulfonamides and Other Sulfur-Nitrogen Linkages from Pyrimidine Sulfonic Acids

Direct Sulfonamide Synthesis from Sulfonic Acids or their Salts

The synthesis of sulfonamides from sulfonic acids or their salts is a crucial transformation in medicinal chemistry, as the sulfonamide group is a key structural motif in many therapeutic agents. ekb.egnih.gov Several methods have been developed for the direct synthesis of sulfonamides from pyrimidine sulfonic acids.

One common approach involves the conversion of the sulfonic acid to a more reactive intermediate, such as a sulfonyl chloride, which then reacts with an amine to form the sulfonamide. ekb.egrsc.org For example, sulfonic acids can be treated with trichloroacetonitrile (B146778) and triphenylphosphine (B44618) to generate the corresponding sulfonyl chloride in situ, which is then reacted with an amine. ekb.eg

Microwave-assisted synthesis has also been explored as an efficient method for preparing sulfonamides from sulfonic acids in high yields. ekb.egresearchgate.net This method often proceeds via a sulfonyl chloride intermediate. For instance, treatment of a sulfonic acid with 2,4,6-trichloro- researchgate.netekb.egCurrent time information in Bangalore, IN.-triazine in the presence of a base, followed by microwave irradiation, can yield the sulfonyl chloride, which is then reacted with an amine to produce the sulfonamide. ekb.eg

An alternative strategy involves the direct coupling of sulfonic acid salts with amines. For example, the iodine-catalyzed reaction between the sodium salt of a benzenesulfonate (B1194179) and a heteroaryl amine has been reported to yield sulfonamides. ekb.eg

A summary of reagents used for direct sulfonamide synthesis is presented below:

| Reagent System | Intermediate | Amine Source | Reference |

| Trichloroacetonitrile, Triphenylphosphine | Sulfonyl chloride | Aliphatic, aromatic, and heterocyclic amines | ekb.eg |

| 2,4,6-Trichloro- researchgate.netekb.egCurrent time information in Bangalore, IN.-triazine, TEA, Microwave | Sulfonyl chloride | Allylamine | ekb.eg |

| Iodine | - | Heteroaryl amines | ekb.eg |

| Cyanuric chloride, Triethylamine | - | Various amines | organic-chemistry.org |

| N-Chlorosuccinimide, Tetrabutylammonium chloride | Sulfonyl chloride | Amines or sodium azide (B81097) | organic-chemistry.org |

Mechanistic Considerations in S-N Coupling Methodologies

The formation of the sulfur-nitrogen (S-N) bond in sulfonamide synthesis from sulfonic acids generally proceeds through the activation of the sulfonic acid moiety. The most prevalent mechanism involves the conversion of the sulfonic acid to a sulfonyl halide, typically a sulfonyl chloride. ekb.egrsc.org This conversion increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by an amine.

The activation of sulfonic acids can be achieved using various reagents. For example, the combination of trichloroacetonitrile and triphenylphosphine is believed to form a reactive phosphonium (B103445) salt intermediate, which then facilitates the conversion to the sulfonyl chloride. ekb.eg

In microwave-assisted syntheses utilizing 2,4,6-trichloro- researchgate.netekb.egCurrent time information in Bangalore, IN.-triazine (TCT), the TCT acts as a dehydrating and activating agent, promoting the formation of the sulfonyl chloride intermediate. ekb.egresearchgate.net The subsequent reaction with an amine is a standard nucleophilic acyl substitution-type mechanism at the sulfur center.

Direct coupling methods, such as the iodine-catalyzed reaction of sulfonate salts with amines, likely involve a different mechanism. It is plausible that iodine facilitates an oxidative coupling process, though the precise mechanistic details may vary depending on the specific substrates and reaction conditions. ekb.eg

More recent advancements have focused on developing catalytic and more environmentally benign methods. For instance, copper-catalyzed methods have been developed for the synthesis of sulfonamides from aromatic acids via a decarboxylative halosulfonylation, demonstrating the expanding scope of S-N bond formation strategies. acs.org

Rearrangement and Cyclization Reactions of Pyrimidine-Sulfur Compounds

Pyrimidine-sulfur compounds are known to undergo a variety of rearrangement and cyclization reactions, leading to the formation of diverse heterocyclic systems. These reactions are often driven by the interplay of the electronic properties of the pyrimidine ring and the reactivity of the sulfur-containing substituent.

One notable rearrangement is the Truce-Smiles rearrangement, which involves an intramolecular nucleophilic aromatic substitution where a sulfone-stabilized carbanion attacks an aromatic ring. cdnsciencepub.com While not specific to pyrimidines, this type of rearrangement can be envisaged for appropriately substituted pyrimidine sulfones, leading to the migration of the pyrimidine ring.

Cyclization reactions are also prevalent in the chemistry of pyrimidine-sulfur compounds. For example, S-alkylated derivatives of 6-amino-2-thiouracil (B86922) can undergo intramolecular cyclization in the presence of concentrated sulfuric acid to yield 5H-thiazolo[3,2-a]pyrimidin-5-ones. mdpi.com The reaction conditions, particularly the temperature, can influence the outcome, with higher temperatures favoring the sulfonation of the cyclized product. mdpi.com

Another example involves the reaction of α-oxoketenes, generated in situ, with 6-aminopyrimidine derivatives. This reaction proceeds via a (4+1) annulation process to afford functionalized 3-hydroxyfurans, showcasing a tandem reaction sequence involving a sulfur ylide. researchgate.net

The table below summarizes some examples of rearrangement and cyclization reactions of pyrimidine-sulfur compounds:

| Starting Material | Reagents/Conditions | Product Type | Reference |

| S-alkylated 6-amino-2-thiouracil derivatives | Concentrated H₂SO₄ | 5H-thiazolo[3,2-a]pyrimidin-5-ones | mdpi.com |

| 2-Diazo-1,3-dicarbonyl compounds and 6-aminopyrimidine derivatives | Microwave, Wolff rearrangement | Pyrido[2,3-d]pyrimidinones | researchgate.net |

| 2-Substituted pyridine with a cyano group ortho to the leaving group | Base | Tetracyclic product via tandem Truce-Smiles rearrangement and cyclization | cdnsciencepub.com |

These reactions highlight the synthetic versatility of pyrimidine-sulfur compounds as precursors to a wide range of fused and functionalized heterocyclic systems.

Derivatization and Structural Modification of the 2 Methylpyrimidine 4 Sulfonic Acid Scaffold

Synthesis of Pyrimidine (B1678525) Sulfonamide Derivatives

The conversion of the sulfonic acid moiety into a sulfonamide is a key transformation, yielding compounds with significant applications. Several synthetic strategies have been developed to achieve this.

A common method involves the reaction of an aminopyrimidine with a sulfonyl chloride derivative. For instance, sulfonamide derivatives have been synthesized through a nucleophilic addition reaction of 2-aminopyrimidine (B69317) with various sulfonyl derivatives in ethanol (B145695). tandfonline.com Similarly, N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was synthesized and characterized, demonstrating the formation of a sulfonamide link to a functionalized pyrimidine ring. bohrium.com

Another established route is the condensation of a benzenesulfonyl guanidine (B92328), which contains a pre-formed sulfonamide-like linkage, with a suitable carbonyl compound. This approach was used to prepare 2-(p-aminobenzenesulfonamido)-4-methylpyrimidine by condensing a para-substituted benzenesulfonyl guanidine with 1-halogeno-1-butene-3-ones. google.com A similar strategy, starting with 4-nitrobenzenesulfonyl guanidine and ethyl acetoacetate, was employed to synthesize a novel pyrimidinyl sulfonamide precursor for potential use in PET imaging. arkat-usa.org

Furthermore, existing pyrimidine sulfonamides can be modified to create more complex structures. The synthesis of key pyrimidine-5-sulfonamide (B1627676) intermediates has been reported, which were then treated with various reagents like ethanolamine (B43304) or anthranilic acid to yield condensed pyrimidine derivatives, such as imidazopyrimidines and pyrimidoquinazolines, all incorporating the sulfonamide moiety. jocpr.com

Table 1: Synthesis of Pyrimidine Sulfonamide Derivatives

| Starting Materials | Reaction Type | Product | Reference |

|---|---|---|---|

| p-Acylaminobenzene sulphonyl guanidine + 1-Halogeno-1-butene-3-one | Condensation | 2-(p-Acylaminobenzenesulfonamido)-4-methyl-pyrimidine | google.com |

| 4-Nitrobenzenesulfonyl guanidine + Ethyl acetoacetate | Condensation followed by chlorination | N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride | arkat-usa.org |

| 2-Aminopyrimidine + Thiophenesulfonyl halide | Nucleophilic Addition | 5-chloro-N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-sulfonamide | tandfonline.com |

| Aryl sulfonamides + Ethyl chloroformate, then 2-aminopyrimidines | Acylation and Substitution | Sulfonylureas | nih.gov |

| Pyrimidine-5-sulfonamides + Ethanolamine | Cyclization | Imidazopyrimidine derivatives | jocpr.com |

Creation of Pyrimidine Sulfonate Esters

The synthesis of sulfonate esters from the 2-methylpyrimidine-4-sulfonic acid scaffold represents another important class of derivatives. These compounds are typically formed by reacting a pyrimidinol (the hydroxyl analogue of the sulfonic acid) with a sulfonyl chloride, or by directly coupling a sulfonic acid with an alcohol.

A general and direct method for preparing sulfonate esters involves the coupling of sulfonic acid salts with alcohols using triphenylphosphine (B44618) ditriflate as a reagent. nih.gov This approach provides a new way to access these esters. Another efficient method uses dimethyl sulfate (B86663) (DMS) or diethyl sulfate (DES) as alkoxysulfonylation reagents, offering a simple, scalable, and catalyst-free protocol for synthesizing a wide range of sulfonic esters. researchgate.net

Specific examples include the synthesis of 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate (B94788) and 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate. acs.org These were prepared by reacting 2,6-diaminopyrimidin-4-ol with the corresponding sulfonyl chloride (naphthalene-2-sulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base. acs.org

Table 2: Synthesis of Pyrimidine Sulfonate Esters

| Starting Materials | Reagent/Method | Product Type | Reference |

|---|---|---|---|

| Sulfonic acid salts + Alcohols | Triphenylphosphine ditriflate | Activated sulfonate esters | nih.gov |

| Aryl/heteroaryl sulfonic acids | Dimethyl sulfate (DMS) or Diethyl sulfate (DES) | Aryl/heteroaryl sulfonic esters | researchgate.net |

| 2-Amino-6-methylpyrimidin-4-ol + Naphthalene-2-sulfonyl chloride | Base-assisted condensation | 2,6-Diaminopyrimidin-4-ylnaphthalene-2-sulfonate | acs.org |

| 2-Amino-6-methylpyrimidin-4-ol + 4-Methylbenzene sulfonyl chloride | Base-assisted condensation | 2,6-Diaminopyrimidin-4-yl 4-methylbenzene sulfonate | acs.org |

Development of Hybrid Pyrimidine-Sulfonic Acid Structures with Additional Heterocyclic Moieties (e.g., Pyridine (B92270), Pyrazole (B372694), Thiazole)

Creating hybrid molecules by linking the pyrimidine-sulfonic acid scaffold to other heterocyclic systems like pyridine, pyrazole, or thiazole (B1198619) is a sophisticated strategy for developing compounds with novel properties. These syntheses often rely on modern coupling reactions.

Pyridine Hybrids: Pyridine and pyrimidine functionalized sulfonic acids have been synthesized using palladium-catalyzed Suzuki coupling reactions. uol.deresearchgate.net In this approach, a bromopyrimidine can be coupled with a boronic acid-functionalized partner that carries a protected thiol, which is later oxidized to the sulfonic acid. uol.de These hybrid linkers are of interest for creating coordination polymers and metal-organic frameworks. uol.deresearchgate.net A multicomponent reaction has also been used to create pyridine-thiophene clubbed pyrimidine hybrids. imist.ma

Pyrazole Hybrids: Hybrid structures incorporating pyrazole have been designed and synthesized, often with the goal of exploring their biological activities. nih.govnih.govacs.org One approach involves creating a pyrazole-based chalcone (B49325) which is then cyclized with reagents like guanidine to form the pyrimidine ring, resulting in a pyrazole-clubbed pyrimidine hybrid. nih.govacs.org These structural modifications aim to integrate the pharmacophoric features of both heterocyclic rings into a single molecule. acs.org

Thiazole Hybrids: The synthesis of hybrid molecules combining sulfonamide and thiazole moieties has been explored as a method to design new biocidal agents. researchgate.net Additionally, complex thiazolo[4,5-b]pyrano[2,3-d]pyrimidine structures bearing a sulfamoylphenylamino group have been synthesized, demonstrating the intricate fusion of multiple heterocyclic systems with a sulfonamide functional group. iaea.org

Table 3: Synthesis of Hybrid Pyrimidine-Sulfonic Acid Structures

| Hybrid Type | Synthetic Strategy | Key Reaction | Example Product Class | Reference |

|---|---|---|---|---|

| Pyridine-Pyrimidine | Coupling of a bromopyrimidine with a pyridine-boronic acid derivative. | Suzuki Coupling | Pyridine functionalized pyrimidine sulfonic acids | uol.deresearchgate.net |

| Pyrazole-Pyrimidine | Cyclization of a pyrazole-based chalcone with guanidine. | Condensation/Cyclization | Pyrazole-clubbed pyrimidine hybrids | nih.govnih.govacs.org |

| Thiazole-Pyrimidine | Cyclization of thiosemicarbazones with chloro-compounds. | Cyclization | Thiazole-sulfonamide hybrids | researchgate.net |

| Pyridine-Thiophene-Pyrimidine | Multi-component reaction. | Claisen-Schmidt Condensation | Pyridine-thiophene clubbed 2-amino pyrimidine derivatives | imist.ma |

Functionalization of the Pyrimidine Ring with Diverse Alkyl, Aryl, and Other Organic Groups in Conjunction with Sulfonic Acid Moieties

To fine-tune the properties of the core scaffold, the pyrimidine ring itself can be functionalized with a variety of substituents. These modifications are performed on molecules that already incorporate the sulfonic acid or a derivative thereof.

Methods have been developed for the regioselective introduction of functional groups onto an aryl ring by using the pyrimidine ring as a directing group in palladium-catalyzed C-H activation. rsc.org This allows for the introduction of olefins and other groups at specific positions relative to the pyrimidine moiety. rsc.org

More direct functionalization of the pyrimidine ring is also common. For example, 4-sulfanilamido-5-ethyl-6-methoxy-pyrimidine has been prepared, which features both an ethyl and a methoxy (B1213986) group on the pyrimidine ring in addition to the sulfonamide group at the 4-position. google.com The synthesis of N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-sulfonamide demonstrates the presence of two methyl groups at the 4 and 6 positions of the pyrimidine ring. tandfonline.com Another example is N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, which carries both a methyl and an acetyl group on the pyrimidine core. bohrium.com These examples show that the pyrimidine ring can be decorated with various alkyl, alkoxy, and acyl groups to create a diverse range of derivatives.

Table 4: Examples of Functionalized Pyrimidine-Sulfonic Acid Derivatives

| Compound Name | Functional Groups on Pyrimidine Ring | Sulfur-Containing Moiety | Reference |

|---|---|---|---|

| 4-Sulfanilamido-5-ethyl-6-methoxy-pyrimidine | 5-ethyl, 6-methoxy | Sulfonamide | google.com |

| N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-sulfonamide | 4,6-dimethyl | Sulfonamide | tandfonline.com |

| N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | 4-methyl, 5-acetyl | Sulfonamide | bohrium.com |

| 2-(p-Aminobenzenesulfonamido)-4-methyl-pyrimidine | 4-methyl | Sulfonamide | google.com |

Exploration of Fused Heterocyclic Ring Systems Incorporating Sulfonic Acid Functions (e.g., Pyrido[2,3-d]pyrimidine (B1209978), Thiazolo[3,2-a]pyrimidine Derivatives)

Fusing the pyrimidine ring with other heterocyclic systems creates rigid, polycyclic structures with distinct chemical properties. The sulfonic acid group can be incorporated into these fused systems either as a functional group on the final molecule or as a catalyst to facilitate the fusion reaction.

Pyrido[2,3-d]pyrimidine Derivatives: The synthesis of this fused system is often achieved through multi-component reactions. For example, pyrido[2,3-d]pyrimidine derivatives can be synthesized via a one-pot, three-component condensation of 6-aminouracil, an aromatic aldehyde, and a third component like malononitrile (B47326) or ethyl cyanoacetate. nih.govscirp.org Brønsted-acidic ionic liquids containing sulfonic acid groups have been used as efficient and reusable catalysts for this transformation. nih.gov Similarly, sulfonic acid functionalized SBA-15, a type of nanoporous silica (B1680970), has been employed as a heterogeneous solid acid catalyst for these syntheses. sharif.eduresearchgate.netnih.gov

Thiazolo[3,2-a]pyrimidine Derivatives: These fused bicyclic compounds are also of significant interest. One synthetic route involves the intramolecular cyclization of S-alkylated pyrimidine derivatives in concentrated sulfuric acid. mdpi.com Depending on the reaction temperature, this can lead to the formation of the fused 5H-thiazolo[3,2-a]pyrimidin-5-one or its sulfonated derivative. mdpi.com Other methods utilize p-toluene sulfonic acid (PTSA) as a catalyst in one-pot, three-component reactions to construct the thiazolo[3,2-a]pyrimidine core. researchgate.netbiointerfaceresearch.com For instance, the cyclocondensation of a 4-phenylthiazole-2-amine, acetylacetone, and an aromatic aldehyde in the presence of PTSA yields the desired fused system. biointerfaceresearch.com

Table 5: Synthesis of Fused Heterocyclic Systems

| Fused System | Synthetic Approach | Role of Sulfonic Acid | Starting Materials Example | Reference |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidine | One-pot three-component condensation | Catalyst (e.g., [DMBSI]HSO4, SBA-Pr-SO3H) | 6-Aminouracil, Aromatic aldehyde, Malononitrile | nih.govsharif.eduresearchgate.net |

| Thiazolo[3,2-a]pyrimidine | Intramolecular cyclization and sulfonation | Reagent (H2SO4) and incorporated functional group | S-alkylated pyrimidine derivatives | mdpi.com |

| Thiazolo[3,2-a]pyrimidine | One-pot three-component cyclocondensation | Catalyst (p-Toluene sulfonic acid) | 4-Phenylthiazole-2-amine, Acetylacetone, Aromatic aldehyde | researchgate.netbiointerfaceresearch.com |

| Thiazolo[3,2-a]pyrimidine | Cyclodehydration | Reagent (Polyphosphoric acid) | 2-Phenacylthio-dihydropyrimidine hydrobromides | nih.gov |

Computational and Spectroscopic Characterization of 2 Methylpyrimidine 4 Sulfonic Acid and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in predicting the properties and behavior of molecules. For 2-Methylpyrimidine-4-sulfonic acid, these methods can elucidate its three-dimensional structure, stability, and reactive nature.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For analogs of this compound, such as O-benzenesulfonylated pyrimidines, DFT calculations at the B3LYP/6-311G(d,p) level have been employed to optimize molecular geometries. acs.org These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from techniques like single-crystal X-ray diffraction (SC-XRD). acs.orgacs.org The stability of the optimized geometry is confirmed by frequency analysis, ensuring that the structure corresponds to a true energy minimum. acs.org Similar DFT approaches have been used to study other pyrimidine (B1678525) derivatives, corroborating the reliability of this method for predicting molecular structures. researchgate.nettandfonline.com

Natural Bond Orbital (NBO) analysis is a computational technique that provides a description of the localized bonding orbitals of a molecule. It is used to understand electron delocalization, which contributes to molecular stability. In studies of pyrimidine derivatives, NBO analysis has been performed to evaluate hyperconjugative interactions and their associated stabilization energies. researchgate.netallsubjectjournal.com For instance, in 2-amino-6-methylpyrimidin-4-yl 4-acetamidobenzenesulfonate, strong intramolecular interactions leading to significant stabilization have been identified through NBO analysis. researchgate.net This method quantifies the charge transfer between occupied (donor) and unoccupied (acceptor) orbitals, with higher stabilization energies indicating greater stability. researchgate.netallsubjectjournal.com The analysis of pyrimidine and benzimidazole (B57391) derivatives using various theoretical methods, including NBO, has shown that it is informative for revealing important atomic and structural features. academicjournals.org

Table 1: Hypothetical NBO Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| σ(C-S) | σ(C-N) | 3.5 |

| n(N) | π(C=C) | 28.1 |

| n(O) | σ(S-O) | 15.7 |

| π(C=N) | π(C=C) | 45.3 |

Note: This table is illustrative and based on typical values for similar compounds. E(2) represents the stabilization energy associated with the delocalization from the donor to the acceptor orbital.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict chemical reactivity and electronic properties. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap suggests higher chemical reactivity, lower kinetic stability, and greater polarizability, which can be indicative of potential nonlinear optical (NLO) properties. researchgate.netresearchgate.net For analogs like O-benzenesulfonylated pyrimidines, FMO analysis has been conducted using time-dependent DFT (TD-DFT) to understand intracharge transfer within the molecule. acs.org The energies of these frontier orbitals are also used to calculate global reactivity descriptors such as electronegativity, chemical hardness, and global softness, which further characterize the molecule's reactivity. acs.orgallsubjectjournal.com

Table 2: Predicted FMO Properties for this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are hypothetical and serve as an example based on related compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reacting Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule, thereby identifying regions prone to electrophilic and nucleophilic attack. researchgate.net In MEP maps, red-colored regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are targets for nucleophilic attack. allsubjectjournal.com For pyrimidine derivatives, MEP analysis helps in understanding the reactive sites. researchgate.net For instance, in sulfonic acid derivatives, the oxygen atoms of the sulfonyl group typically show a strong negative potential, making them likely sites for interaction with electrophiles. scholaris.ca

Nonlinear Optical (NLO) Property Prediction and Investigation

Nonlinear optical (NLO) materials have applications in optoelectronic technologies. researchgate.net Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating parameters like the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.net A large first hyperpolarizability value is indicative of a significant NLO response. researchgate.net Studies on pyrimidine and sulfonamide derivatives have shown that these classes of compounds can exhibit promising NLO features. acs.orgresearchgate.net The HOMO-LUMO gap is also related to NLO activity; a smaller energy gap generally correlates with higher polarizability and, consequently, a larger NLO response. researchgate.net The investigation of organic molecular materials, including those with pyrimidine cores, is an active area of research for developing new NLO materials. jhuapl.edu

Table 3: Calculated NLO Properties for a Pyrimidine Analog

| Parameter | Calculated Value |

| Dipole Moment (μ) | 5.8 Debye |

| Polarizability (α) | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 120 x 10⁻³⁰ esu |

Note: This data is representative of values found for similar organic molecules and is for illustrative purposes.

Spectroscopic Techniques for Structural Elucidation and Behavioral Studies

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. tandfonline.comacademicjournals.org UV-visible spectroscopy is used to study the electronic transitions between molecular orbitals, and the results are often correlated with TD-DFT calculations. tandfonline.comresearchgate.net For crystalline materials, single-crystal X-ray diffraction (SC-XRD) provides definitive information about the three-dimensional molecular structure and crystal packing. acs.orgacs.org

X-ray Crystallography (SC-XRD) for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise atomic arrangement within a crystalline solid. rsc.orgmdpi.com For pyrimidine derivatives, SC-XRD studies reveal critical information about their three-dimensional structure, including bond lengths, bond angles, and the planarity of the pyrimidine ring. These studies are crucial for understanding how the molecules pack in the solid state and the nature of the intermolecular forces that govern their crystal structures. acs.orgmdpi.com

A key aspect of the solid-state structure of pyrimidine sulfonic acid analogs is the extensive network of intermolecular interactions. Hydrogen bonding plays a dominant role, with the sulfonic acid group (–SO₃H) acting as a potent hydrogen bond donor, and the nitrogen atoms of the pyrimidine ring serving as acceptors. mdpi.comnih.gov For instance, in the crystal structures of related compounds, N–H···O and O–H···O hydrogen bonds are prevalent, often leading to the formation of specific supramolecular synthons, such as R₂²(8) and R₂²(12) ring motifs. acs.org These motifs describe the patterns of hydrogen bonds that connect neighboring molecules into dimers, ribbons, or more complex three-dimensional networks. nih.gov

Table 1: Representative Intermolecular Interactions in Pyrimidine Analogs

| Interaction Type | Donor/Acceptor Groups | Common Supramolecular Motifs |

|---|---|---|

| Hydrogen Bonding | N-H···O, O-H···O, N-H···N | R₂²(8), R₂²(12), R₄⁴(22) |

| π–π Stacking | Pyrimidine Ring ↔ Pyrimidine Ring | Face-to-face stacking |

| Other Weak Interactions | C-H···π, C-O···π, C-F···π | - |

UV-Vis Spectroscopy for Electronic Transitions and Protonation Studies

Ultraviolet-visible (UV-Vis) spectroscopy is a key method for investigating the electronic structure of molecules like this compound. sci-hub.se This technique measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.orgelte.hu The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λ_max) that provide information about the types of electronic transitions occurring within the molecule. uzh.ch

For pyrimidine derivatives, the most common transitions are π → π* and n → π. libretexts.orgelte.hu The π → π transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are typically high in energy and intensity. The n → π* transitions, which involve the promotion of a non-bonding electron (from a nitrogen or oxygen atom) to an antibonding π* orbital, are generally of lower energy and intensity. elte.hu

UV-Vis spectroscopy is also particularly useful for studying protonation events. acs.org The addition or removal of a proton can significantly alter the electronic distribution within the molecule, leading to shifts in the absorption maxima. By monitoring these spectral changes as a function of pH, one can determine the pKa values associated with the protonation or deprotonation of different functional groups. uzh.ch For example, studies on 4,6-dihydroxypyrimidine (B14393) derivatives have shown that alkyl substituents can increase the basicity of the compound, while electron-withdrawing groups like a nitro group decrease it. acs.org In strongly acidic media, some pyrimidine derivatives can undergo multiple protonation stages, each characterized by distinct changes in the UV spectrum. acs.org

Table 2: Typical Electronic Transitions in Pyrimidine Derivatives

| Transition Type | Orbitals Involved | General Wavelength Region |

|---|---|---|

| π → π* | HOMO (π) → LUMO (π*) | 200-300 nm |

| n → π* | HOMO (n) → LUMO (π*) | >300 nm |

Advanced Surface Analysis Methods for Adsorption Microstructure

To understand how this compound and its analogs interact with and adsorb onto surfaces, a suite of advanced surface analysis techniques is employed. These methods provide detailed information about the chemical composition and molecular orientation at the interface. kit.edu

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to identify functional groups and study the chemical conformation of adsorbed molecules. acs.org By comparing the infrared spectrum of the adsorbed species to that of the bulk material, one can deduce changes in bonding and orientation upon adsorption. For instance, studies on mercaptopyrimidine derivatives on gold surfaces have shown that the molecules can adopt a "thiol-like form" when adsorbed, in contrast to the "thione form" that predominates in the solid state. acs.org

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly sensitive surface analysis technique that provides detailed elemental and molecular information from the outermost nanometers of a surface. kit.edu It works by bombarding the surface with a primary ion beam and analyzing the mass of the ejected secondary ions. This method can distinguish between different adsorbed species and provide insights into their chemical state and distribution on the surface. nih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS is another powerful tool for surface analysis, providing quantitative information about the elemental composition and chemical states of atoms within the top 10 nanometers of a material. kit.edu By analyzing the binding energies of core-level electrons, XPS can identify the elements present on a surface and their oxidation states. This is particularly useful for studying the adsorption of sulfonic acid derivatives, as it can confirm the presence of sulfur and other key elements and investigate their chemical environment. acs.orgnih.gov For example, XPS has been used to detect the oxidation of sulfur groups in molecules adsorbed on gold nanoparticles. acs.org

Table 3: Surface Analysis Techniques and Their Applications

| Technique | Information Provided | Application to Adsorption Studies |

|---|---|---|

| FT-IR | Functional groups, molecular conformation | Determining changes in bonding and orientation upon adsorption |

| ToF-SIMS | Elemental and molecular composition (high sensitivity) | Identifying adsorbed species and their chemical state |

| XPS | Elemental composition, chemical states | Quantifying surface coverage and identifying oxidation states |

Molecular Modeling and Docking Studies for Structure-Function Correlations

Computational techniques such as molecular modeling and docking are invaluable for understanding the relationship between the structure of a molecule and its biological or chemical function. nih.govnih.gov These methods allow researchers to visualize the three-dimensional structure of molecules and predict how they will interact with specific targets, such as proteins or other macromolecules. researchgate.net

Molecular docking simulations predict the preferred orientation of a ligand when it binds to a target molecule to form a stable complex. acs.org These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding. nih.gov For pyrimidine derivatives, docking studies have been used to investigate their potential as inhibitors of various enzymes by identifying crucial amino acid residues in the active site that interact with the ligand. nih.gov

Beyond simple docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target complex, revealing information about its stability and conformational changes over time. nih.gov These computational approaches, often combined with quantitative structure-activity relationship (QSAR) studies, help in establishing correlations between the structural features of a series of compounds and their observed activity. nih.gov This information is crucial for the rational design of new molecules with enhanced or specific functions. nih.gov

Design-Expert Software for Synthetic Optimization

The synthesis of complex organic molecules like this compound often requires careful optimization of reaction conditions to maximize yield and purity. Design of Experiments (DoE) is a statistical approach that allows for the systematic and efficient optimization of chemical reactions. rsc.orgresearchgate.net

Design-Expert® is a software package that facilitates the implementation of DoE. statease.comlboro.ac.uk It helps researchers to design experiments that simultaneously vary multiple factors, such as temperature, reaction time, and catalyst concentration, to identify the optimal conditions. lboro.ac.uk The software provides various experimental designs, including factorial and response surface methodologies, which are powerful tools for screening important factors and modeling the response (e.g., yield). statease.com

By using Design-Expert, chemists can move beyond the traditional one-factor-at-a-time approach and efficiently explore the entire reaction space. researchgate.net This leads to a more robust and optimized synthetic process. The software's graphical tools help in visualizing the relationships between different factors and the response, making it easier to identify the "sweet spot" where all specifications are met. statease.com The application of such software is instrumental in developing scalable and efficient synthetic routes for fine chemicals and pharmaceutical intermediates. rsc.org

Advanced Applications and Research Directions of 2 Methylpyrimidine 4 Sulfonic Acid Derivatives

Utilization as Organic Catalysts and Reagents in Synthetic Transformations

Derivatives of 2-methylpyrimidine-4-sulfonic acid are emerging as valuable tools in synthetic organic chemistry, both as catalysts and specialized reagents. The presence of the sulfonyl group is key to this utility. When converted to a sulfonate ester or a similar derivative, the 2-methylsulfonyl group acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This reactivity is exploited in the synthesis of diverse 2-substituted pyrimidines.

A notable strategy involves the oxidation of 2-methylthiopyrimidines to their corresponding 2-methylsulfonyl derivatives. These activated precursors readily react with a variety of nucleophiles—including nitrogen, oxygen, sulfur, and carbon-based nucleophiles—to generate libraries of functionalized pyrimidines. acs.org This method provides a reliable pathway to novel compounds with potential applications in medicinal chemistry and materials science.

Furthermore, the sulfonic acid moiety itself can impart catalytic activity. Materials incorporating pyrimidine (B1678525) sulfonic acid units, such as certain metal-organic frameworks (MOFs), have demonstrated efficacy as solid acid catalysts. For instance, a zirconium-based MOF functionalized with sulfonic acid groups ([Zr-UiO-66-PDC-SO3H]FeCl4) has been employed as a porous, reusable catalyst for the synthesis of complex nitrogen-containing heterocycles like dihydrobenzo[g]pyrimido[4,5-b]quinoline derivatives. nih.gov Similarly, Brönsted acidic ionic liquids have been used in conjunction with MOFs to catalyze the formation of dihydropyrido[2,3-d]pyrimidine structures under solvent-free conditions, highlighting an environmentally conscious approach to synthesis. nih.gov

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs) as Linker Units

The bifunctional nature of pyrimidine sulfonic acids makes them excellent candidates for linker molecules in the construction of coordination polymers and metal-organic frameworks (MOFs). These molecules contain both a nitrogen-rich pyrimidine ring, suitable for coordinating with "soft" transition metals, and a sulfonate group, which preferentially binds to "hard" metal ions like early transition metals or lanthanides. uol.de

This dual-coordination capability allows for the rational design of complex, multidimensional network structures. Researchers have successfully synthesized various pyridine (B92270) and pyrimidine functionalized sulfonic acids for this purpose. uol.deresearchgate.net The general synthetic approach involves a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) to create a biaryl or ethynyl-aryl system connecting the pyrimidine ring to a benzene (B151609) ring that bears the sulfonic acid precursor. uol.deresearchgate.net

Compared to the more commonly used carboxylic acids, sulfonic acids offer distinct advantages as linkers in MOFs, including greater thermal stability and higher acidity. uol.de These properties can lead to more robust frameworks capable of withstanding harsh conditions, which is crucial for applications in catalysis, gas storage, and separation.

Exploration in Material Science for Optoelectronic and Information Technology Applications (e.g., NLO Materials)

The electron-deficient nature of the pyrimidine ring makes its derivatives highly promising for applications in material science, particularly in optoelectronics. spiedigitallibrary.orgresearchgate.net By combining the electron-withdrawing pyrimidine core with electron-donating groups, chemists can create "push-pull" molecules with significant intramolecular charge transfer (ICT) characteristics. This molecular architecture is fundamental for achieving nonlinear optical (NLO) properties. rsc.orgresearchgate.net

NLO materials are vital for a range of information technologies, including optical data processing, storage, and photonic devices. rsc.orgrsc.org Pyrimidine-based NLO chromophores have been extensively studied, with research demonstrating that their NLO response can be tuned by modifying the structure of the donor, the acceptor, and the π-conjugated bridge connecting them. researchgate.netnih.gov One study on a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), revealed a third-order nonlinear susceptibility superior to that of known chalcone (B49325) derivatives, marking it as a promising candidate for photonic applications. rsc.orgnih.gov

Beyond NLO materials, pyrimidine derivatives are key components in organic light-emitting devices (OLEDs). spiedigitallibrary.orgresearchgate.net Their high electron affinity makes them excellent electron-transporting materials (ETMs). spiedigitallibrary.org They are also used as building blocks for fluorescent emitters, including advanced thermally activated delayed fluorescence (TADF) emitters, which can achieve high quantum efficiencies in next-generation displays and lighting. spiedigitallibrary.orgresearchgate.net Theoretical studies using Density Functional Theory (DFT) have further explored pyrimidine-π-conjugated systems for their potential in organic solar cells, analyzing properties like HOMO-LUMO gaps and absorption spectra to predict their efficiency. imist.ma

| Compound Type | Application | Key Property/Finding | Reference |

|---|---|---|---|

| Push-pull pyrimidine chromophores | NLO Materials | Exhibit significant second and third-order NLO responses due to intramolecular charge transfer. | rsc.orgresearchgate.net |

| Bis-4,6-(3,5-dipyridylphenyl)-2-methylpyrimidine (BPyMPM) | OLEDs (ETM) | Electron mobility can be increased 100-fold based on the nitrogen position in the peripheral pyridine rings. | spiedigitallibrary.org |

| Pyrimidine/acridine derivatives | OLEDs (TADF Emitters) | Function as highly efficient TADF emitters for high-performance OLEDs. | spiedigitallibrary.org |

| PMMS | NLO Materials | Shows a high third-order nonlinear susceptibility (χ(3)), superior to some chalcone derivatives. | nih.gov |

| Pyrimidine-(polyfuran) derivatives | Organic Solar Cells | DFT studies show that increasing the conjugated polymer length decreases the energy bandgap, improving photophysical properties. | imist.ma |

Development of Pyrimidine-Based Compounds for Industrial Chemical Processes (e.g., Flotation Depressants for Mineral Separation)

In the mining industry, the separation of valuable minerals from gangue is a critical and challenging process. Froth flotation, which relies on the differential hydrophobicity of mineral surfaces, is a primary method for this separation. The efficiency of flotation is heavily dependent on chemical reagents, including depressants, which selectively inhibit the flotation of unwanted minerals. mdpi.combohrium.com

There is a growing need for novel, selective, and environmentally benign depressants to replace traditional toxic reagents like cyanides. mdpi.comdiva-portal.org In this context, pyrimidine-based compounds have shown significant promise. A recent study introduced 2-mercapto-6-methylpyrimidin-4-ol (MMO) as a highly effective and selective depressant for chalcopyrite (a copper mineral) in the separation from molybdenite. mdpi.com

The selective action of MMO is attributed to its specific chemical structure. The thiol group and the pyrimidine ring work synergistically to bind strongly to the copper ions on the chalcopyrite surface, forming a stable complex. Simultaneously, the hydrophilic hydroxyl group orients towards the aqueous phase, rendering the mineral surface hydrophilic and preventing it from attaching to air bubbles, thus "depressing" its flotation. mdpi.com Experimental results showed that with increasing dosage of MMO, the recovery of chalcopyrite dropped sharply to just 0.50%, while the recovery of molybdenite was only minimally affected, demonstrating excellent selectivity. mdpi.com

| MMO Dosage (mol/L) | Chalcopyrite Recovery (%) | Molybdenite Recovery (%) |

|---|---|---|

| 0.5 × 10−5 | ~59 | 66.82 |

| 2.5 × 10−5 | 0.50 | 54.21 |

Role as Precursors for Advanced Energetic Materials and Their Synthetic Optimization

The pyrimidine scaffold is a valuable building block for the synthesis of high-performance, low-sensitivity energetic materials. rsc.orgresearchgate.net The high nitrogen content and structural rigidity of the pyrimidine ring contribute to high density, high heat of formation, and the generation of environmentally friendly N₂ gas upon decomposition—all desirable characteristics for energetic compounds. rsc.org

Research focuses on the functionalization of the pyrimidine ring with "explosophoric" groups such as nitro (-NO₂), nitramine (-NHNO₂), azide (B81097) (-N₃), and N-oxide groups to enhance energetic properties. rsc.orgacs.org A key goal is to achieve a balance between high detonation performance (velocity and pressure) and low sensitivity to external stimuli like impact and friction. rsc.org

Studies have shown that starting from commercially available pyrimidines, such as 4,6-dihydroxy-2-methylpyrimidine (B75791) or 2-amino-4,6-dichloro-5-nitropyrimidine, a variety of advanced energetic compounds can be synthesized. rsc.orgacs.org These synthetic pathways can lead to complex structures, including fused heterocyclic systems like pyrazolo[3,2-c] uol.dersc.orgCurrent time information in Bangalore, IN.triazoles or triazolo[1,5-a]pyrimidines. researchgate.netresearchgate.net For example, a series of pyrimidine-based materials demonstrated excellent performance metrics, with detonation velocities exceeding 9380 m/s and decomposition temperatures above 170 °C. rsc.org

| Compound Structure/Type | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Key Feature | Reference |

|---|---|---|---|---|---|

| Functionalized Pyrimidine Derivative (Compound 9) | - | >9380 | >32 | High performance and low sensitivity. | rsc.org |

| Hydroxylammonium 3-dinitromethanide-1,2,4-triazolone | 1.910 | 8946 | 37.2 | Ionic salt derivative with improved performance. | rsc.org |

| Nitrated Pyrazole-Tetrazole-Pyrimidine (Compound 3) | 1.89 | 8846 | 34.3 | Heat-resistant framework with high energy. | acs.org |

| Perchlorate Salt of Pyrazole-Tetrazole-Pyrimidine (Compound 2) | 1.98 | 9103 | - | Perchlorate salt enhances density and detonation velocity. | acs.org |

Design and Synthesis for Target-Oriented Chemical Biology Research (e.g., Ligand Development for Biological Systems)

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural molecules (e.g., thymine, cytosine) and synthetic drugs. nih.govmdpi.com Its ability to participate in hydrogen bonding and other molecular interactions makes it an ideal framework for designing ligands that can bind with high affinity and selectivity to biological targets.

Researchers have developed a multitude of pyrimidine derivatives for target-oriented chemical biology and drug discovery, addressing a wide range of diseases:

Anticancer Agents: Pyrimidine derivatives have been designed as inhibitors of key cancer-related enzymes. This includes PIM-1 kinase inhibitors, Werner (WRN) helicase-dependent antiproliferative agents, and general cytotoxic compounds that induce apoptosis in cancer cell lines. mdpi.comrsc.orgbohrium.com

Neurodegenerative Diseases: In the search for treatments for Alzheimer's disease, substituted pyrimidines have been synthesized and evaluated as inhibitors of the β-secretase (BACE-1) enzyme, which is critical in the formation of amyloid plaques. nih.gov

Anti-diabetic Agents: Pyrimidine derivatives have been designed to target enzymes involved in glucose metabolism. Molecular docking and in vitro assays have identified compounds that act as α-amylase inhibitors, which can help manage type-II diabetes. remedypublications.com

Bone Anabolic Agents: In a novel application, specific 2-amino-pyrimidine derivatives have been identified as potent bone anabolic agents. One lead compound was shown to promote osteogenesis and fracture healing in animal models by upregulating the BMP2/SMAD1 signaling pathway. nih.gov

Antimicrobial Ligands: Pyrimidine-based Schiff base ligands have been used to cap metallic nanoparticles (gold and platinum). These functionalized nanoparticles exhibit potent antimicrobial and antioxidant activities, along with anticancer properties, demonstrating the pyrimidine scaffold's utility in nanomedicine. nih.gov

The design of these bioactive molecules often involves computational methods like molecular docking to predict binding modes, followed by chemical synthesis and in vitro/in vivo evaluation. nih.govremedypublications.com This iterative process of design and synthesis allows for the fine-tuning of the pyrimidine scaffold to create highly potent and target-specific therapeutic leads.

Future Perspectives in 2 Methylpyrimidine 4 Sulfonic Acid Research

Emerging Synthetic Methodologies and Green Chemistry Approaches for Sustainable Production

The traditional synthesis of pyrimidine (B1678525) derivatives often involves methods that are no longer considered environmentally or economically optimal. In response, the field is moving towards emerging synthetic methodologies and green chemistry principles to ensure sustainable production. These modern approaches aim to reduce waste, minimize energy consumption, and use safer reagents without compromising yield or purity. rasayanjournal.co.inmdpi.com

Key green chemistry approaches applicable to the synthesis of pyrimidine scaffolds include:

Microwave-Assisted Synthesis: This technique utilizes microwave heating to dramatically shorten reaction times, often from hours to minutes, while increasing product yields. rasayanjournal.co.in It offers a powerful alternative to conventional heating methods for key steps in pyrimidine ring formation.

Ultrasonic Synthesis: The application of ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. rasayanjournal.co.in This method is noted for being highly effective and environmentally friendly in the synthesis of pyrimidine analogs. rasayanjournal.co.in

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the initial components. rasayanjournal.co.in This approach improves atom economy and reduces the number of synthetic and purification steps, aligning perfectly with green chemistry goals. rsc.org

Solvent-Free and Mechanochemical Methods: Conducting reactions without a solvent or by mechanical grinding ("grindstone chemistry") minimizes the use of volatile organic compounds, which are often hazardous and difficult to dispose of. rasayanjournal.co.inmdpi.com These techniques can lead to cleaner reactions, high yields, and simpler product isolation. mdpi.com

Catalysis: The use of recyclable catalysts, such as polymer-supported sulfonic acids or modified nanoparticles, is a cornerstone of green synthesis. rasayanjournal.co.inresearchgate.netacs.org These catalysts can replace stoichiometric reagents, reduce waste, and be recovered and reused over multiple cycles, enhancing the economic and environmental viability of the process. rasayanjournal.co.in

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters like temperature and pressure, leading to improved safety, consistency, and scalability. acs.orgresearchgate.net This methodology is particularly advantageous for managing highly exothermic or hazardous reactions and can be "telescoped" to perform multiple synthetic steps in a continuous sequence, significantly streamlining production. acs.orgresearchgate.net

The sulfonation step, critical for producing 2-methylpyrimidine-4-sulfonic acid, traditionally uses corrosive agents like concentrated sulfuric acid. mdpi.commdpi.com Future research will likely focus on developing solid acid catalysts or less hazardous sulfonating agents to make this key transformation more sustainable. mdpi.com

Advanced Computational Design and Prediction for Novel Derivatives with Tailored Properties

The design of novel derivatives of this compound with specific, tailored properties is being revolutionized by advanced computational methods. These in silico techniques allow researchers to predict the behavior of molecules before they are synthesized, saving significant time and resources. nih.gov This predictive power accelerates the discovery of compounds with enhanced efficacy for applications in medicine and materials science.

Core computational strategies include:

Density Functional Theory (DFT): DFT calculations are used to understand the fundamental electronic properties of a molecule, such as its orbital energies (HOMO-LUMO), electrostatic potential, and reactivity. tandfonline.com This information provides insight into the molecule's stability, potential reaction sites, and spectral characteristics, guiding the design of new structures.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule when it interacts with a specific biological target, such as a protein or enzyme. tandfonline.com By docking virtual libraries of this compound derivatives into the active site of a target, researchers can identify candidates with the highest potential for therapeutic activity. tandfonline.comtandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. nih.gov Once a reliable QSAR model is developed, it can be used to screen virtual compounds and prioritize the synthesis of derivatives predicted to have the most desirable characteristics.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a detailed view of how a compound interacts with its environment, such as a biological receptor or a solvent. This helps in understanding the stability of the compound-target complex and the dynamic nature of the binding process. nih.gov

By leveraging these computational tools, scientists can rationally design derivatives of this compound with optimized properties, such as enhanced binding affinity, improved selectivity, or specific electronic characteristics for materials applications.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique combination of a stable pyrimidine core and a functional sulfonic acid group makes this compound an attractive building block for advanced materials. Interdisciplinary research bridging organic chemistry and materials science is exploring the integration of this compound into functional polymers and hybrid materials.

A primary area of interest is the development of proton-exchange membranes (PEMs) for use in fuel cells. The sulfonic acid (-SO₃H) group is an excellent proton conductor. By incorporating this compound or its derivatives as monomers or additives into polymers like polyether ether ketone (PEEK) or polysulfone (PSU), it is possible to create novel acid-base blend membranes. bohrium.com In these materials, the acidic sulfonic acid groups facilitate proton transport, while the basic nitrogen atoms of the pyrimidine ring can contribute to the membrane's structural and thermal stability through ionic interactions. bohrium.com

Another promising frontier is the creation of coordination polymers and metal-organic frameworks (MOFs) . The nitrogen atoms in the pyrimidine ring and the oxygen atoms of the sulfonic acid group can act as coordination sites for metal ions. acs.org This allows for the self-assembly of highly ordered, crystalline structures with potential applications in gas storage, catalysis, and sensing. The specific geometry and electronic properties of the this compound ligand can be used to tune the structure and function of the resulting material.

Addressing Challenges in Scalability and Industrial Viability of Synthesis

Transitioning a synthetic route from a laboratory scale to industrial production presents numerous challenges that must be addressed to ensure commercial viability. For this compound, these challenges involve cost, safety, efficiency, and waste management.

Key scalability and viability issues include:

Reagent Cost and Safety: The use of expensive starting materials or hazardous reagents, such as concentrated sulfuric acid, can make a process unfeasible on an industrial scale. mdpi.com Research into using cheaper feedstocks and safer, recyclable catalysts is essential. rsc.org

Reaction Conditions and Heat Management: Many chemical reactions, including sulfonation, are highly exothermic. Managing the heat generated is critical for safety and to prevent the formation of unwanted byproducts. mdpi.com While batch reactors require complex cooling systems, continuous flow reactors offer much better heat transfer and control, making them a safer and more efficient option for large-scale production. researchgate.net

Process Efficiency and Throughput: Industrial processes must be highly efficient to be profitable. This requires optimizing reaction times, increasing product yields, and developing robust purification methods. Continuous flow processes can significantly shorten reaction times (from hours to minutes) and increase throughput, leading to higher productivity. researchgate.net

Waste Reduction and Environmental Impact: Minimizing waste is a critical goal for both environmental and economic reasons. Green chemistry approaches, such as multicomponent reactions and the use of recyclable catalysts, are vital for reducing the environmental footprint of the synthesis. rasayanjournal.co.inrsc.org Furthermore, developing efficient in-line purification and workup procedures can reduce the use of solvents and simplify waste streams. researchgate.net

The adoption of modern manufacturing technologies like continuous flow chemistry is a key strategy for overcoming these challenges. By enabling precise control over reaction conditions and allowing for the integration of multiple synthetic steps, flow chemistry can make the production of this compound and its derivatives safer, more efficient, and economically sustainable. acs.orgresearchgate.net

Q & A

Q. How can researchers validate the purity of this compound for biological assays?

- Reverse-phase HPLC with UV detection (λ = 254–280 nm) is standard, using C18 columns and acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile). Ion-pair chromatography may resolve charged impurities. Cross-validate with elemental analysis (C, H, N, S) and titration for sulfonic acid quantification .

Q. What spectroscopic techniques are optimal for structural elucidation of this compound?

- H NMR in DO or DMSO-d resolves pyrimidine ring protons (δ 8.5–9.0 ppm) and methyl groups (δ 2.5–3.0 ppm). IR spectroscopy confirms sulfonic acid O–S–O stretches (~1350 cm). High-resolution mass spectrometry (HRMS-ESI) provides exact mass validation .

Advanced Research Questions

Q. How does the sulfonic acid group in this compound influence its solubility and stability in aqueous vs. organic matrices?

- The sulfonic acid moiety enhances water solubility but reduces stability in alkaline conditions (pH > 8), leading to potential hydrolysis. Stability studies via accelerated degradation (40°C/75% RH) under varying pH, monitored by HPLC, are recommended. Computational modeling (e.g., DFT) predicts pKa and degradation pathways .

Q. What strategies mitigate interference from this compound in complex biological matrices during metabolomic studies?

- Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) isolates sulfonic acids via ion-exchange. Derivatization with diazomethane or ethyl chloroformate improves GC-MS compatibility. Isotope dilution (e.g., C-labeled analogs) enhances quantification accuracy in LC-MS/MS .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Meta-analysis of assay conditions (e.g., buffer composition, cell lines) is critical. For example, discrepancies in IC values may arise from varying ATP levels in kinase assays. Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) and adhere to FAIR data principles for reproducibility .

Q. What computational approaches predict the interaction of this compound with enzymatic targets like kinases or sulfotransferases?

- Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-protein interactions. Focus on sulfonic acid’s hydrogen bonding with catalytic lysine or arginine residues. Free-energy perturbation (FEP) calculations refine binding affinity predictions .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize sulfonation efficiency, varying stoichiometry and temperature .

- Degradation Studies : Employ QbD (Quality by Design) frameworks to map pH-dependent degradation pathways .